molecular formula C10H17N3O B11742123 [(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine

[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine

Cat. No.: B11742123
M. Wt: 195.26 g/mol
InChI Key: LTOVLWJDTILGPF-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine is a compound that features a pyrazole ring and a tetrahydrofuran (oxolane) ring connected via a methylamine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-dihalobutanes with a base.

    Connecting the Rings: The final step involves the reaction of the pyrazole derivative with the tetrahydrofuran derivative in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atoms.

    Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, the compound is explored for its potential therapeutic effects. It may act as an inhibitor or activator of specific enzymes or receptors, providing a basis for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine involves its interaction with specific molecular targets. The pyrazole ring can bind to metal ions, while the tetrahydrofuran ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazole: A simpler compound with a single pyrazole ring.

    Tetrahydrofuran: A compound with a single tetrahydrofuran ring.

    Pyrazole-Tetrahydrofuran Derivatives: Compounds with similar structures but different substituents on the rings.

Uniqueness

[(1-methyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine is unique due to the combination of the pyrazole and tetrahydrofuran rings connected by a methylamine bridge. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C10H17N3O/c1-13-5-4-9(12-13)7-11-8-10-3-2-6-14-10/h4-5,10-11H,2-3,6-8H2,1H3

InChI Key

LTOVLWJDTILGPF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2CCCO2

Origin of Product

United States

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